Triphosgene
Overview
Description
Synthesis Analysis
Triphosgene was first prepared in the late 19th century, but its widespread application in organic synthesis only began a few decades ago. It is synthesized through the photo-catalyzed chlorination of dimethyl carbonate using either solvent-based technology with tetrachloromethane or solvent-free technology only utilizing dimethyl carbonate itself (L. Zhong, 2007).
Molecular Structure Analysis
The molecular structure of triphosgene comprises a central carbonate group with two trichloromethyl groups attached. This structure allows it to act as a source of phosgene in situ, facilitating a range of chemical transformations while mitigating the risks associated with phosgene gas.
Chemical Reactions and Properties
Triphosgene is highly versatile in organic synthesis, enabling the preparation of organohalides, acid chlorides, isocyanates, carbonyl addition adducts, heterocycles, and more. It offers similar or even better yields compared to phosgene in reactions with alcohols, amines, carboxylic acids, aldehydes, and amides (Liu Yu, 2004). Its applications span complex molecule synthesis, polymer synthesis, and techniques such as flow chemistry and solid-phase synthesis.
Physical Properties Analysis
As a solid reagent, triphosgene has a higher degree of stability and safety compared to phosgene gas. It is easy to store and handle under standard laboratory conditions, which significantly reduces the risks associated with its use.
Chemical Properties Analysis
Triphosgene exhibits a broad reactivity profile, efficiently participating in reactions under mild conditions and often at room temperature. Its reactivity encompasses the formation of chlorides, chloroformates, carbonates, polycarbonates, aldehydes, ureas, isocyanides, anhydrides, various heterocycles, and acid chlorides, demonstrating a similar or improved efficiency over phosgene (Moshood O Ganiu et al., 2020).
Scientific Research Applications
Synthesis of N-Carboxyanhydrides of Amino Acids : Triphosgene is used to prepare N-carboxyanhydrides of amino acids with long, aliphatic side chains, which is a significant contribution to amino acid research (Daly & Poché, 1988).
Preparation of Value-Added Compounds and Polymer Synthesis : It is useful in preparing complex molecules and value-added compounds, including its role in polymer synthesis (Ganiu et al., 2020).
Carbonylating Agent for Aza-Peptide Synthesis : As an efficient carbonylating agent, triphosgene aids in the synthesis of aza-peptides, enhancing purity and yield while preserving the side chain (André et al., 1997).
Solid-Phase Coupling of Proteinogenic Amino Acids : Its utility extends to the solid-phase coupling of various amino acids, facilitating the synthesis of a wide range of peptides (Fang et al., 2014).
Conversion of Biomass Compounds into Chemicals : Triphosgene-assisted one-pot conversion of aldehydes and ketones into nitriles and amides is effective for transforming biomass platform compounds into high-value chemicals and pharmaceutical intermediates (Wei et al., 2021).
Catalysis in Biomass Conversions and CO2 Utilization : Triphos-based transition metal complexes are active and selective catalysts in processes related to small molecule activation, biomass conversions, and carbon dioxide utilization (Mellone et al., 2015).
Substitute for Phosgene in Chemical Industry : It is considered an ideal substitute for highly toxic phosgene, with applications in the preparation of organic compounds, pharmaceuticals, agricultural chemicals, synthetic dyestuffs, and polymer materials (Zhong, 2007).
Phosgene Substitute in Synthesis of Urea-Containing Direct Dyes : Triphosgene is used as a substitute for phosgene in the synthesis of urea-containing direct dyes and intermediates, resulting in high yields (Peng et al., 1996).
Organic Synthesis Applications : It finds application in various organic syntheses, providing similar or better yields than phosgene in reactions with different compounds (Liu Yu, 2004).
Selective Dehydration of Tertiary Alcohols : Used with DMAP, triphosgene facilitates the chemoselective dehydration of tertiary alcohols, yielding alkenes preferentially with the (E)-geometry (Ganiu et al., 2019).
Bromination Reaction of Aromatic Substrates : Triphosgene-oxidized bromide offers excellent para-regioselectivity and high yield in the bromination reaction of aromatic substrates (Yingzhou et al., 2019).
Chlorinating Agent for Chloromethylpyridines and Chloropyridines : As a chlorinating agent, it has high selectivity for preparing chloromethylpyridines and chloropyridines from certain oxides (Narendar et al., 2004).
Safety And Hazards
Future Directions
Triphosgene has been proven to be very useful in facilitating the preparation of a vast scope of value-added compounds, such as organohalides, acid chlorides, isocyanates, carbonyl addition adducts, heterocycles, among others . Furthermore, applications of triphosgene in complex molecules synthesis, polymer synthesis, and other techniques, such as flow chemistry and solid phase synthesis, have also emerged in the literature .
properties
IUPAC Name |
bis(trichloromethyl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl6O3/c4-2(5,6)11-1(10)12-3(7,8)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPYLLCMEDAXFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(OC(Cl)(Cl)Cl)OC(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865631 | |
Record name | Bis(trichloromethyl) carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00865631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triphosgene | |
CAS RN |
32315-10-9 | |
Record name | Triphosgene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32315-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(trichloromethyl) carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032315109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanol, 1,1,1-trichloro-, 1,1'-carbonate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(trichloromethyl) carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00865631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(trichloromethyl) carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.336 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIPHOSGENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C0677Q3B2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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